Introduction: A Versatile Building Block in Modern Medicinal Chemistry
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methoxyphenol
2-Chloro-6-fluoro-3-methoxyphenol, identified by its CAS Number 1017777-60-4, is a substituted phenol derivative that serves as a highly valuable intermediate in synthetic organic chemistry and drug discovery.[1][2][3][4] Its unique trifunctionalized aromatic core, featuring chloro, fluoro, and methoxy groups, offers medicinal chemists a strategic scaffold for constructing complex molecules with tailored pharmacological profiles. The presence of halogens and a methoxy group can significantly influence a molecule's binding affinity, metabolic stability, lipophilicity, and overall pharmacokinetic properties.[5][6] This guide provides a comprehensive technical overview of 2-Chloro-6-fluoro-3-methoxyphenol, detailing its properties, a plausible synthetic approach, its applications in drug development, and critical safety information for laboratory professionals.
Physicochemical and Computational Data
A compound's physical and chemical properties are fundamental to its application in research and development. The key characteristics of 2-Chloro-6-fluoro-3-methoxyphenol are summarized below, providing a snapshot of its molecular profile and handling requirements.
| Property | Value | Source |
| CAS Number | 1017777-60-4 | [1][2][3][4] |
| Molecular Formula | C₇H₆ClFO₂ | [1][2] |
| Molecular Weight | 176.57 g/mol | [1] |
| Purity | ≥98% | [1][2] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.1933 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
| Storage Conditions | 4°C, stored under nitrogen | [1] |
| SMILES String | COC1=C(C(=C(C=C1)F)O)Cl | [1] |
Synthesis Pathway and Mechanistic Rationale
While specific proprietary synthesis methods may vary, a plausible and efficient laboratory-scale synthesis of 2-Chloro-6-fluoro-3-methoxyphenol can be conceptualized starting from a more readily available precursor, 2-fluoro-3-methoxyphenol. The core of this synthesis is a regioselective electrophilic aromatic substitution (chlorination).
Proposed Synthetic Workflow
The diagram below illustrates a logical workflow for the synthesis, purification, and confirmation of 2-Chloro-6-fluoro-3-methoxyphenol.
Caption: Proposed workflow for the synthesis of 2-Chloro-6-fluoro-3-methoxyphenol.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: To a round-bottom flask charged with 2-fluoro-3-methoxyphenol (1 equivalent), add a suitable inert solvent such as dichloromethane (DCM) or chloroform.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to approximately 0°C. This is crucial to control the exothermicity of the chlorination and minimize side-product formation.
-
Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 equivalents) portion-wise over 15-20 minutes. NCS is selected as a mild and effective source of an electrophilic chlorine atom (Cl⁺), reducing the risk of over-chlorination that can occur with harsher reagents like chlorine gas.[7]
-
Reaction Monitoring: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel, wash with brine, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified using flash column chromatography on silica gel to yield the pure 2-Chloro-6-fluoro-3-methoxyphenol.
-
Confirmation: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Causality and Regioselectivity
The directing effects of the substituents on the aromatic ring govern the position of chlorination. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directors, while the fluoro (-F) group is a deactivating ortho-, para-director. The C6 position is sterically accessible and electronically activated by the adjacent powerful -OH group, making it the most probable site for electrophilic attack by Cl⁺.
Applications in Drug Discovery
The true value of 2-Chloro-6-fluoro-3-methoxyphenol lies in its utility as a scaffold in the synthesis of pharmacologically active compounds. The specific arrangement of its functional groups allows for diverse subsequent chemical transformations.
Case Study: A Precursor for mPGES-1 Inhibitors
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway and a target for novel anti-inflammatory drugs. A potent mPGES-1 inhibitor reported in the literature features a 2-((2-chloro-6-fluorophenyl)amino) moiety.[8] 2-Chloro-6-fluoro-3-methoxyphenol is a logical precursor for synthesizing the aniline equivalent, 2-chloro-6-fluoro-3-methoxyaniline, which can then be incorporated into the final drug structure.
The chloro and fluoro groups on the phenyl ring can enhance binding pocket interactions through halogen bonding and can modulate the pKa of the amine, while the methoxy group can be used to fine-tune solubility and metabolic properties.[5][6]
Caption: Role as a building block in a hypothetical drug synthesis pathway.
This strategic incorporation of fluorinated building blocks is a cornerstone of modern drug design, often leading to compounds with improved potency and pharmacokinetic profiles.[9][10]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-Chloro-6-fluoro-3-methoxyphenol is essential for ensuring personnel safety. The compound is classified with several hazards that require stringent safety protocols.
GHS Hazard Identification
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[11] |
| H314 | Causes severe skin burns and eye damage.[11] |
| H318 | Causes serious eye damage.[11] |
| H401 | Toxic to aquatic life.[11] |
| H411 | Toxic to aquatic life with long lasting effects.[11] |
Precautionary Measures and First Aid
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Ensure eyewash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[12][13] Do not allow contaminated clothing out of the workplace.[12]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[12] Do not eat, drink, or smoke in the work area.[13] Avoid breathing dust, fumes, or vapors.[12]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]
-
First Aid (IF ON SKIN): Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower.[11][12]
-
First Aid (IF SWALLOWED): Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11][12]
-
Storage: Store locked up in a dry, cool, and well-ventilated place.[1][12][13] Keep the container tightly closed and store under a nitrogen atmosphere to prevent degradation.[1]
Conclusion
2-Chloro-6-fluoro-3-methoxyphenol is more than a mere chemical entry in a catalog; it is a strategic tool for the modern drug hunter. Its carefully orchestrated array of functional groups provides a gateway to novel chemical entities with enhanced biological activity and optimized drug-like properties. A thorough understanding of its chemical properties, synthetic accessibility, and safety protocols enables researchers to fully leverage its potential in the quest for next-generation therapeutics.
References
-
BioOrganics. 2-Chloro-6-fluoro-3-methoxyphenol. [Link]
-
2a biotech. 2-CHLORO-6-FLUORO-3-METHOXYPHENOL. [Link]
-
PubChem. 2-Chloro-6-fluoro-3-methoxyphenol | C7H6ClFO2 | CID 46737505. [Link]
-
KISHIDA CHEMICAL CO.,LTD. Safety Data Sheet. [Link]
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
-
YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
- Google Patents. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
-
PubMed. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. BioOrganics [bioorganics.biz]
- 3. 2abiotech.net [2abiotech.net]
- 4. 2-Chloro-6-fluoro-3-methoxyphenol | C7H6ClFO2 | CID 46737505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]
- 8. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jelsciences.com [jelsciences.com]
- 10. mdpi.com [mdpi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. kishida.co.jp [kishida.co.jp]
